molecular formula C23H22N2O5 B11169020 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide

2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11169020
M. Wt: 406.4 g/mol
InChI Key: DWBFLGOCCPWBNM-UHFFFAOYSA-N
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Description

2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that combines structural elements from both chromen and indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. The initial step often includes the preparation of the chromen and indole derivatives separately, followed by their coupling through an acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl and methoxy groups can be oxidized under specific conditions.

    Reduction: The carbonyl groups in the chromen and indole moieties can be reduced to their respective alcohols.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a critical role in determining the reaction pathway and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials with unique properties, such as fluorescence or catalytic activity.

Mechanism of Action

The mechanism of action of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The chromen and indole moieties can bind to enzymes or receptors, modulating their activity. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate: A simpler derivative with similar chromen structure.

    2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: Another chromen derivative with different substitution patterns.

    2-(7-hydroxy-4-methyl-2-oxo-6-palmitamido-2H-chromen-3-yl)acetic Acid β-D-galactopyranoside: A more complex derivative with additional functional groups.

Uniqueness

2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide is unique due to its combination of chromen and indole structures, providing a versatile scaffold for various applications. Its specific functional groups allow for targeted interactions with biological molecules, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H22N2O5

Molecular Weight

406.4 g/mol

IUPAC Name

2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C23H22N2O5/c1-13-17-5-3-15(26)9-21(17)30-23(28)19(13)11-22(27)24-8-7-14-12-25-20-10-16(29-2)4-6-18(14)20/h3-6,9-10,12,25-26H,7-8,11H2,1-2H3,(H,24,27)

InChI Key

DWBFLGOCCPWBNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCCC3=CNC4=C3C=CC(=C4)OC

Origin of Product

United States

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